(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Catalog No.
S14068611
CAS No.
M.F
C23H23F2NO4
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

IUPAC Name

(2R)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Molecular Formula

C23H23F2NO4

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C23H23F2NO4/c24-23(25)11-9-14(10-12-23)20(21(27)28)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28)/t20-/m1/s1

InChI Key

UFHACDQPDBSWER-HXUWFJFHSA-N

Canonical SMILES

C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F

Isomeric SMILES

C1CC(CCC1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a complex organic compound with a unique structure that incorporates a fluorenyl group and a difluorocyclohexyl moiety. Its molecular formula is C22H25F2NO4C_{22}H_{25}F_{2}NO_{4}, and it has a molecular weight of approximately 399.44 g/mol. This compound is characterized by the presence of a methoxycarbonyl group, which enhances its solubility and biological activity. The stereochemistry of the compound is significant, as the (R)-configuration plays a crucial role in its interaction with biological targets.

Typical of amino acids and esters, including:

  • Hydrolysis: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or activated carboxylic derivatives to form amides.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid exhibits notable biological activities, particularly in the context of drug design and development. Its structural features suggest potential interactions with various biological receptors and enzymes, making it a candidate for further pharmacological studies. Compounds with similar structures have been investigated for their roles as inhibitors in cancer therapies and as modulators in neurological disorders.

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid typically involves several steps:

  • Formation of the Fluorenyl Derivative: Starting from 9H-fluorene, a methoxycarbonyl group is introduced through a reaction with an appropriate carbonyl reagent.
  • Introduction of the Amino Group: The amine functionality is added via nucleophilic substitution or reductive amination.
  • Addition of the Cyclohexyl Moiety: The difluorocyclohexane component is incorporated through alkylation or coupling reactions.
  • Purification: The final product is purified using chromatography techniques to obtain the desired stereoisomer.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Research: It can be used as a biochemical probe to study receptor interactions and enzyme activity.
  • Material Science: Its properties may be exploited in creating novel materials with specific chemical functionalities.

Interaction studies involving (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid focus on its binding affinity to various biological targets. These studies typically utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Fluorescence Spectroscopy: To assess conformational changes upon ligand binding.
  • Molecular Docking Simulations: To predict binding modes and affinities towards target proteins.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid. These include:

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-yl)acetic acid
    • Molecular Formula: C27H21NO4C_{27}H_{21}NO_{4}
    • Notable for its naphthalene moiety which influences its pharmacological profile.
  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid
    • Molecular Formula: C22H19NO5C_{22}H_{19}NO_{5}
    • Contains a furan ring which may alter its reactivity and biological interactions.
  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid
    • Molecular Formula: C20H23NO5C_{20}H_{23}NO_{5}
    • Features a methyl substitution that could affect its solubility and binding characteristics.

Uniqueness

The unique combination of the fluorenyl structure, difluorocyclohexane substituent, and specific stereochemistry distinguishes (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid from other compounds. Its potential for selective interaction with biological targets makes it an interesting subject for further research in medicinal chemistry.

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

415.15951454 g/mol

Monoisotopic Mass

415.15951454 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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